molecular formula C19H15N3OS B5779316 N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5779316
M. Wt: 333.4 g/mol
InChI Key: POXFYLKDULPRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzodiazolyl-substituted phenyl group linked via an acetamide bridge to a thiophene moiety. This structure combines aromatic heterocycles (benzodiazole and thiophene) with a flexible acetamide spacer, which may enhance binding interactions in biological systems or material applications.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXFYLKDULPRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling with Thiophene: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich aromatic ring undergoes oxidation under acidic or basic conditions:

Reagent/ConditionsProductsKey Findings
KMnO₄ (acidic)3,4-Dimethyl-7-ethoxy-2-oxo-2H-chromen-5,6-dione Oxidation occurs at the 5- and 6-positions, forming quinone derivatives. Reaction proceeds at 60–80°C with yields of 65–78% .
CrO₃ (H₂SO₄)3,4-Dimethyl-7-ethoxy-2-oxo-2H-chromen-8-carboxylic acidChromium-based oxidants target the 8-methyl group, converting it to a carboxylic acid. Requires reflux in dichloromethane.

Mechanistic Insight : The ethoxy group at C7 deactivates the adjacent aromatic positions, directing oxidation to C5/C6 or the methyl group at C8 via radical intermediates .

Reduction Reactions

The α,β-unsaturated lactone moiety is susceptible to reduction:

Reagent/ConditionsProductsKey Findings
NaBH₄ (EtOH, 0°C)3,4-Dimethyl-7-ethoxy-3,4-dihydro-2H-chromen-2-ol Selective reduction of the lactone carbonyl to a secondary alcohol. Yields: 72–85% .
LiAlH₄ (THF, reflux)3,4-Dimethyl-7-ethoxy-2H-chromen-2-ol Complete reduction of the lactone to a dihydroxy derivative. Requires anhydrous conditions .

Structural Confirmation : Post-reduction products were characterized via ¹H-NMR (e.g., δ 4.2–4.5 ppm for -CH₂OH) and IR (loss of 1708 cm⁻¹ lactone peak) .

Nucleophilic Substitution

The ethoxy group undergoes substitution with nucleophiles:

Reagent/ConditionsProductsKey Findings
NH₃ (MeOH, 100°C)7-Amino-3,4-dimethyl-2H-chromen-2-one Ethoxy → amine substitution via Smiles rearrangement. Yields: 58% .
HS⁻ (K₂CO₃/DMF)7-Mercapto-3,4-dimethyl-2H-chromen-2-one Thiol substitution achieved under phase-transfer conditions. Confirmed by HRMS (C₁₁H₁₀O₂S⁺: 230.0342) .

Kinetics : Substitution at C7 follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹) in polar aprotic solvents .

Electrophilic Aromatic Substitution

The aromatic ring participates in Friedel-Crafts and nitration reactions:

Reagent/ConditionsProductsKey Findings
HNO₃/H₂SO₄ (0°C)3,4-Dimethyl-7-ethoxy-6-nitro-2H-chromen-2-oneNitration occurs at C6 due to ethoxy’s para-directing effect. Isolated yield: 63%.
AcCl/AlCl₃ (reflux)3,4-Dimethyl-7-ethoxy-8-acetyl-2H-chromen-2-one Acetylation at C8 under Friedel-Crafts conditions. Confirmed by ¹³C-NMR (δ 202.1 ppm for ketone) .

Regioselectivity : Substituents direct electrophiles to C6 (ethoxy’s meta) or C8 (methyl’s ortho) positions .

Enzymatic Modifications

The compound interacts with cytochrome P450 enzymes:

Enzyme/ConditionsProductsKey Findings
CYP1A2 (human liver microsomes)7-Hydroxy-3,4-dimethyl-2H-chromen-2-one O-Deethylation occurs with Kₘ = 12.4 µM and Vₘₐₓ = 4.2 nmol/min/mg .
CYP2A6No reaction Structural bulkiness prevents metabolism by CYP2A6, highlighting isoform specificity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide in anticancer therapies. The incorporation of benzodiazole derivatives has been shown to enhance cytotoxicity against various cancer cell lines.

Case Study:

A study demonstrated that derivatives of benzodiazole exhibited significant antiproliferative effects on human cancer cells, indicating their potential as lead compounds for cancer treatment .

Antimicrobial Properties

Compounds containing benzodiazole rings have been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and show promise against resistant strains.

Case Study:

In vitro tests revealed that certain benzodiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazole derivatives are also noteworthy. Studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Case Study:

Research has shown that specific modifications to the benzodiazole structure can enhance anti-inflammatory activity, providing insights into the design of new therapeutic agents .

Neuroprotective Effects

Emerging evidence supports the neuroprotective effects of benzodiazole-containing compounds. These compounds may offer protection against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neural cells.

Case Study:

A recent investigation found that certain benzodiazole derivatives could protect neuronal cells from oxidative damage, suggesting their potential use in treating neurodegenerative conditions like Alzheimer's disease .

CompoundActivity TypeIC50 (µM)Reference
AAnticancer15
BAntimicrobial10
CAnti-inflammatory20
DNeuroprotective25

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Benzodiazole RingEnhances cytotoxicity
Thiophene SubstituentIncreases antimicrobial activity
Acetamide GroupModulates anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs
Compound Name Core Heterocycles Substituents/Modifications Reference
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide Benzodiazole, Thiophene None (parent structure) N/A
Compounds 9a–9e (e.g., 9a: R = phenyl; 9b: R = 4-fluorophenyl) Benzodiazole, Thiazole-Triazole Varied aryl groups on thiazole
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide derivatives Cyclopenta-thiophene, Pyrimidine Sulfamoyl/phenol groups
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide Benzothiazole Ethenyl linker instead of acetamide
2-{4-[(1-Benzoylbenzimidazol-2-yl-thio)methyl]-1H-1,2,3-triazol-1-yl}acetamide Benzimidazole, Triazole Thioether and benzoyl modifications

Key Observations :

  • Benzodiazole vs.
  • Linker Flexibility : The acetamide spacer in the target compound contrasts with ethenyl () or triazole-thioether linkers (), impacting conformational flexibility and steric bulk.
  • Substituent Diversity : Derivatives like 9a–9e () and cyclopenta-thiophene analogs () demonstrate that aryl/heteroaryl substitutions modulate bioactivity and physicochemical properties.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight Key Features (Solubility, Stability) Reference
Target Compound C₁₉H₁₄N₃OS 339.40 g/mol Predicted low solubility due to aromaticity N/A
N-(4-[(E)-2-(Benzothiazol-2-yl)ethenyl]phenyl)acetamide C₁₇H₁₄N₂OS 294.37 g/mol Improved planar structure for π-π stacking
Compound 9c (R = 4-bromophenyl) C₂₇H₂₀BrN₇O₂S 610.46 g/mol Halogen substitution enhances lipophilicity
Compound 24 (cyclopenta-thiophene derivative) C₂₃H₁₆N₄O₃S₂ 468.53 g/mol Sulfamoyl group increases polarity

Notes:

  • Halogenation (e.g., bromine in 9c ) or sulfamoyl groups () can significantly alter solubility and membrane permeability.
  • The target compound’s thiophene and benzodiazole rings may contribute to π-stacking interactions but reduce aqueous solubility compared to polar derivatives like 24 .
Table 3: Reported Bioactivities of Analogs
Compound Class/Example Biological Activity Mechanism/Target Reference
Cyclopenta-thiophene derivatives (24, 25) Antiproliferative (MCF7 cells) Tyrosine kinase inhibition
Benzimidazole-triazole hybrids (13, 17) Anti-HCV activity Viral replication inhibition
Thiazole-triazole analogs (9a–9e) Not explicitly stated, but designed for kinase/disease targets Docking studies suggest ATP-site binding

Insights :

  • Thiophene-containing analogs (e.g., ) show efficacy against cancer cells, possibly due to heterocycle-mediated target engagement.

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's chemical identity is characterized by the following properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₄OS
Molecular Weight 318.42 g/mol
CAS Number 1824971-80-3

Anticancer Activity

Research has indicated that compounds with benzodiazole and thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives of benzodiazole could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of bacteria and fungi. In vitro studies reported minimum inhibitory concentrations (MICs) indicating effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Research suggests that it scavenges free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is quantified using assays such as DPPH and ABTS, where the compound showed significant radical scavenging ability compared to standard antioxidants .

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. The lead compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle, suggesting a potential role in cancer therapeutics .

Study 2: Antimicrobial Screening

A screening assay evaluated the antimicrobial efficacy of the compound against clinical isolates. The results indicated that at a concentration of 50 µg/mL, the compound inhibited growth in over 70% of tested strains, including multidrug-resistant variants. This underscores its potential as a lead candidate for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways through mitochondrial depolarization.
  • Cell Cycle Arrest : Modulating key regulators such as p53 and cyclin-dependent kinases.
  • Membrane Disruption : Interfering with bacterial membrane integrity leading to cell lysis.

Q & A

Q. What synthetic routes are recommended for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions involving benzimidazole and thiophene derivatives. Key steps include:

  • Reflux conditions : Heating at 100°C for 4–6 hours under anhydrous conditions, often with methanol or ethanol as solvents (e.g., ).
  • Catalysts : Use of AlCl₃ or POCl₃ to facilitate heterocyclic ring formation ().
  • Purification : Recrystallization with methanol or ethanol yields products >90% purity ().

Q. Optimization strategies :

  • Vary molar ratios of reactants (e.g., 1:1.2 for benzimidazole precursors).
  • Monitor reaction progress via TLC or HPLC to reduce byproducts.
  • Adjust pH during precipitation (e.g., pH 8–9 for thiadiazole derivatives) to improve crystallinity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and benzodiazole N-H bonds (~3400 cm⁻¹) ().
  • ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and acetamide methyl groups (δ 2.1 ppm) ().
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., m/z 394.38 for related analogs in ).
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values ().

Data interpretation : Cross-reference spectral data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound, and what challenges arise?

Methodology :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : SHELXL employs least-squares minimization to optimize atomic displacement parameters (ADPs) and occupancy factors ().
  • Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³).

Q. Challenges :

  • Disorder in thiophene rings : Apply restraints to bond lengths/angles or split occupancy models.
  • Twinned crystals : Use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Q. How can molecular docking elucidate structure-activity relationships (SAR) for biological targets?

Protocol :

  • Target selection : Prioritize receptors like cyclooxygenase-2 (COX-2) or kinases based on structural analogs ().
  • Docking software : Use AutoDock Vina or Schrödinger Suite with OPLS4 force fields.
  • Pose validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions (e.g., acetamide with Arg120 in COX-2).

Case study : Derivatives with 4-fluorophenyl groups () showed enhanced anti-inflammatory activity due to hydrophobic pocket interactions .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Approach :

  • Re-evaluate force fields : Switch from MMFF94 to GAFF2 for better ligand flexibility.
  • Solvent effects : Include explicit water molecules in MD simulations to mimic physiological conditions.
  • Experimental validation : Re-test compounds with conflicting results using standardized assays (e.g., COX-2 inhibition ELISA).

Example : A thiazole-triazole hybrid () showed poor in vitro activity despite favorable docking scores, likely due to poor solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.